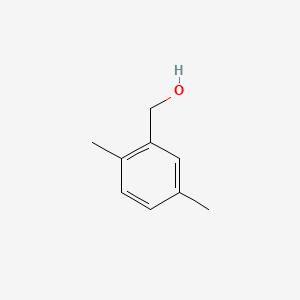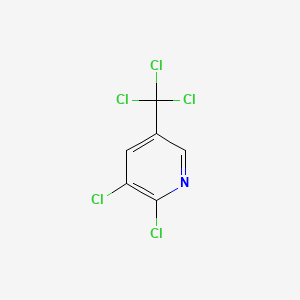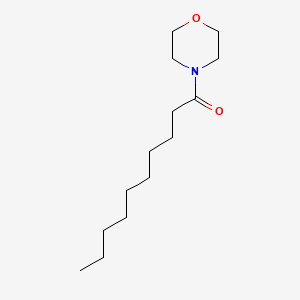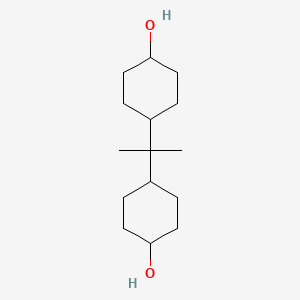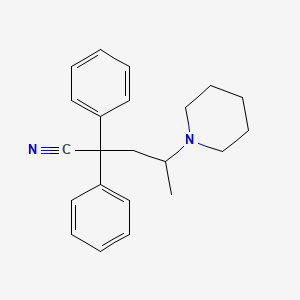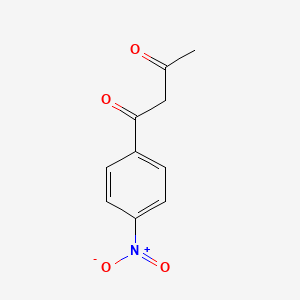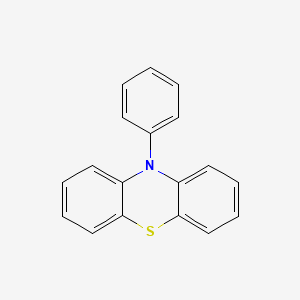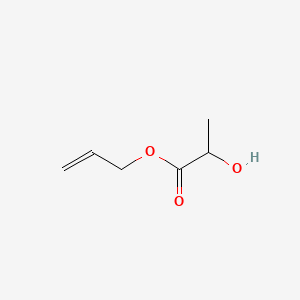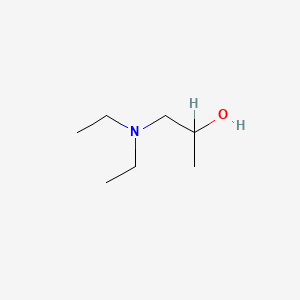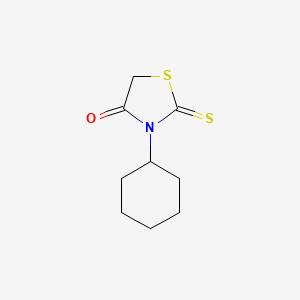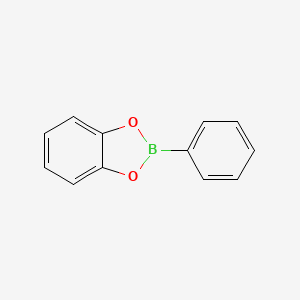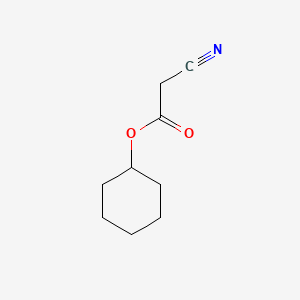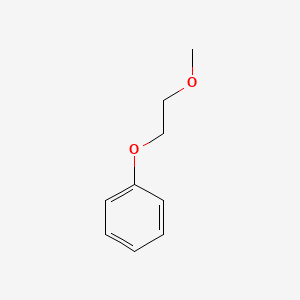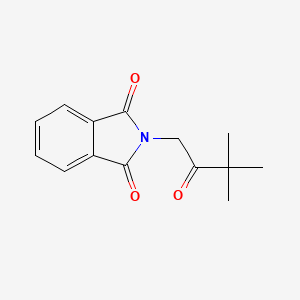
2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione, also known as DOMI, is a novel synthetic compound that has been widely studied in scientific research. It is a member of the isoindole family, a group of heterocyclic aromatic compounds with a fused five-membered ring system. DOMI has a wide range of applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Interaction Analysis
Research has demonstrated the significance of isoindole-1,3(2H)-dione derivatives in chemical structure and interaction studies. For instance, studies involving compounds similar to "2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione" have revealed insights into their planarity, molecular interactions, and crystal structure. Weak C—H...O interactions and C—H...π interactions have been observed, contributing to the understanding of molecular packing and steric effects within crystals (Tariq et al., 2010). These findings are crucial for developing materials with desired physical properties and for understanding the molecular basis of their functions.
Synthesis of Novel Compounds
Isoindole-1,3(2H)-dione derivatives serve as key intermediates in the synthesis of various novel compounds. For example, the Biginelli synthesis of novel dihydropyrimidinone derivatives containing a phthalimide moiety demonstrates the versatility of these compounds in creating biologically active molecules (Bhat et al., 2020). Such synthetic methodologies expand the chemical space of potential therapeutic agents and materials with unique properties.
Biological Activities Exploration
Isoindole-1,3(2H)-dione derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. Research on the synthesis and evaluation of these compounds' activities provides insights into their potential therapeutic applications. For instance, the synthesis of functionalized 5-(isoindole-1,3-dione)-pyrimidinones and their screening for anticonvulsant activities highlight the pharmaceutical relevance of these molecules (Sharma et al., 2016). Another study demonstrated the anticancer activity of isoindole-1,3(2H)-dione compounds, further emphasizing the importance of these derivatives in drug discovery (Tan et al., 2020).
Eigenschaften
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)11(16)8-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFOAXRAJBJRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307865 | |
| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
56658-35-6 | |
| Record name | 56658-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,3-Dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

